molecular formula C13H11NO2 B3323885 Methyl 3-phenylpicolinate CAS No. 174681-89-1

Methyl 3-phenylpicolinate

Cat. No. B3323885
CAS RN: 174681-89-1
M. Wt: 213.23 g/mol
InChI Key: XFIIGQCBBAWRHR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like Methyl 3-phenylpicolinate can be analyzed using various techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . Tools like MolView can also be used to convert the structural formula into a 3D model .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like Methyl 3-phenylpicolinate can be determined using various analytical techniques . These properties may include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information.

Scientific Research Applications

Antitubercular Agents

  • N′-Substituted 4-Phenylpicolinohydrazonamides with Thiosemicarbazone Moiety : New derivatives of 4-phenylpicolin with a thiosemicarbazone structure, related to Methyl 3-phenylpicolinate, have been synthesized and evaluated for antitubercular activity. These compounds showed promising activity against tuberculosis, with good selectivity for Mycobacterium tuberculosis. The derivative 1b, in particular, was identified as a potential structure for further optimization in antitubercular drug development (Gobis et al., 2022).

Antimicrobial Activity

  • Hydrazones Derived from Methyl 4-Phenylpicolinimidate : Novel hydrazone derivatives of methyl 4-phenylpicolinoimidate have been synthesized and showed varying antimicrobial activities. Compound 3b exhibited significant activity against Gram-positive bacteria, and derivatives containing nitrofuran systems displayed higher tuberculostatic activity (Gobis et al., 2022).

Interaction with DNA

  • Platinum(II) Complexes with Methylated Derivatives of 1,10-Phenanthroline : A study on platinum(II) complexes incorporating methylated derivatives of phenanthroline, including 4-methyl-1,10-phenanthroline, revealed insights into the relationship between molecular structure and biological activity. These complexes showed varying cytotoxicities and DNA binding capabilities, highlighting their potential as therapeutic agents (Brodie et al., 2004).

Photoluminescence

  • Water-Soluble Lanthanide Complexes : A study synthesized water-soluble lanthanide complexes containing a single phenanthroline chromophore and a diethylenetriamine tetracarboxylic acid unit. These complexes showed intense luminescence in both the visible and near-infrared regions, indicating their potential use in optical applications (Quici et al., 2005).

properties

IUPAC Name

methyl 3-phenylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-11(8-5-9-14-12)10-6-3-2-4-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIIGQCBBAWRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-phenylpicolinate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 3-{[(trifluoromethyl)sulfonyl]oxy}pyridine-2-carboxylate (148.6 g, 521 mmol) in anhydrous toluene (550 ml) were added potassium carbonate (148.6 g), tetrakis(triphenylphosphine)palladium(0) (6 g), and phenyl boronic acid (70 g, 574 mmol). The reaction was equipped with a mechanical stirring apparatus and heated to reflux for 2 h. The reaction suspension was filtered through a bed of celite and washed with EtOAc. The filtrate was concentrated in vacuo and purified via flash chromatography (silica, 20% EtOAc/hexanes isocratic) to provide methyl 3-phenylpyridine-2-carboxylate (88.5 g).
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6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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